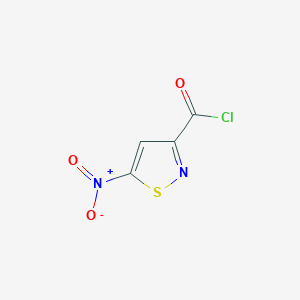![molecular formula C14H9NO B13963418 4-[(Pyridin-2-yl)ethynyl]benzaldehyde CAS No. 478159-18-1](/img/structure/B13963418.png)
4-[(Pyridin-2-yl)ethynyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Pyridin-2-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H9NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridin-2-yl group and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromobenzaldehyde and 2-ethynylpyridine are used as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[(Pyridin-2-yl)ethynyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, such as the addition of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in diethyl ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-[(Pyridin-2-yl)ethynyl]benzoic acid.
Reduction: 4-[(Pyridin-2-yl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(Pyridin-2-yl)ethynyl]benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its ability to form conjugated systems with strong fluorescence.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde depends on its application. As a ligand, it coordinates with metal ions through the nitrogen atom of the pyridine ring and the ethynyl group, forming stable complexes. These complexes can exhibit unique photophysical properties, such as phosphorescence, which are useful in various applications .
類似化合物との比較
Similar Compounds
4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the ethynyl group.
4-Ethynylbenzaldehyde: Similar structure but lacks the pyridin-2-yl group.
4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group instead of the pyridin-2-yl group.
Uniqueness
4-[(Pyridin-2-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridin-2-yl and ethynyl groups, which allow it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds .
特性
CAS番号 |
478159-18-1 |
|---|---|
分子式 |
C14H9NO |
分子量 |
207.23 g/mol |
IUPAC名 |
4-(2-pyridin-2-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-13-6-4-12(5-7-13)8-9-14-3-1-2-10-15-14/h1-7,10-11H |
InChIキー |
ZRRWOZZZOISMIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C#CC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)

![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)



![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)



![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)


